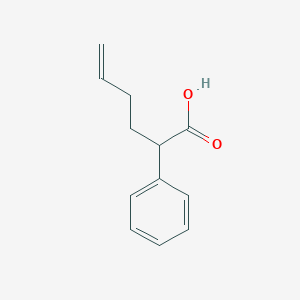

2-Phenylhex-5-enoic acid

Description

Contextualization of Alpha-Substituted Hexenoic Acid Architectures

Alpha-substituted hexenoic acids are a class of organic compounds characterized by a six-carbon chain containing a carboxylic acid group and a substituent at the carbon atom adjacent to the carboxyl group (the alpha position). This structural motif is a key building block in a variety of natural products and synthetic molecules. The nature of the alpha-substituent significantly influences the chemical and physical properties of the molecule, including its reactivity, polarity, and biological activity.

The presence of a substituent at the alpha position can introduce a chiral center, leading to the existence of enantiomers with potentially different biological effects. The broader class of γ,δ-unsaturated carboxylic acids, to which 2-phenylhex-5-enoic acid belongs, are valuable precursors in organic synthesis. rsc.org They can undergo various chemical transformations, including halolactonization, a process that forms lactones (cyclic esters) which are prevalent in many biologically active natural products. rsc.orgresearchgate.netnih.gov The efficiency and outcome of such reactions are often dependent on the specific structure of the starting acid. rsc.org

Significance of the this compound Framework in Chemical Synthesis and Biological Inquiry

The this compound framework is particularly noteworthy due to the combination of a phenyl group and a terminal alkene. The phenyl group can engage in various non-covalent interactions, such as π-π stacking, which can be crucial for the binding of a molecule to a biological target. nih.gov The terminal double bond provides a reactive handle for a multitude of chemical transformations, allowing for the synthesis of diverse derivatives.

In Chemical Synthesis:

The presence of both the phenyl group and the terminal double bond makes this compound a versatile intermediate. For instance, the double bond can participate in reactions like:

Halolactonization: As mentioned, this reaction can lead to the formation of substituted lactones, which are important structural motifs in natural products. rsc.orgresearchgate.netnih.gov A study on the iodocyclization of 5-phenylhex-5-enoic acid demonstrated the formation of 6-(iodomethyl)-6-phenyltetrahydro-2H-pyran-2-one. diva-portal.org

Addition Reactions: The double bond can undergo various addition reactions, allowing for the introduction of new functional groups.

Metathesis: Olefin metathesis provides a powerful tool for carbon-carbon bond formation, enabling the synthesis of more complex molecules.

In Biological Inquiry:

Phenyl-substituted fatty acids have been investigated for their potential biological activities. Studies on ω-phenyl fatty acids have shown that the phenyl group can contribute to the inhibition of enzymes like topoisomerase I, potentially through π-π stacking interactions with DNA bases. nih.gov While direct biological studies on this compound are limited, the structural similarities to other biologically active molecules suggest potential avenues for investigation. For example, related phenylalkenoic acids have shown bronchodilator and antibacterial properties. gerli.com The study of how cytochrome P450 enzymes metabolize phenyl-substituted fatty acids provides insight into their potential biotransformation pathways and biological effects. mdpi.com

Historical Overview of Research into Analogues and Related Compounds

The study of phenyl-substituted carboxylic acids has a long history. Early research focused on understanding the metabolism of ω-phenyl fatty acids. psu.edu These studies laid the groundwork for later investigations into the synthesis and biological properties of a wide range of phenylalkanoic acids.

The development of synthetic methods for α-substituted carboxylic acids has been a continuous area of research. For example, 2-phenylpropionic acid, a closely related compound, can be synthesized from benzyl (B1604629) cyanide or acetophenone. chemicalbook.com The synthesis of various phenyl-substituted hexenoic and pentenoic acids has also been reported in the literature, often as part of broader studies on the synthesis of functionalized lactones or other heterocyclic compounds. rsc.orgsemanticscholar.org

Research into the biological activities of related compounds has also been extensive. For instance, various 2-amino-5-phenylhex-4-enoic acid derivatives have been synthesized and studied. rsc.org Furthermore, the synthesis of 4-amino-3-phenylhex-5-enoic acid derivatives as potential inhibitors of GABA-aminotransferase highlights the interest in this class of compounds for neurological applications. researchsquare.com The investigation of fatty acids and their derivatives from natural sources has also revealed a variety of phenyl-containing structures with interesting biological properties. mdpi.com

Interactive Data Table: Properties of Related Phenylalkanoic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Phenylpropionic acid | C9H10O2 | 150.17 | Also known as Hydratropic acid; a metabolite of alpha-methylstyrene. chemicalbook.comnih.gov |

| (S)-2-Phenylpropanoic acid | C9H10O2 | 150.17 | The (S)-enantiomer of 2-phenylpropionic acid. nih.gov |

| 5-Phenylhex-5-enoic acid | C12H14O2 | 190.24 | An isomer of this compound. diva-portal.orgrsc.org |

| 2-Ethyl-1-hexanoic acid | C8H16O2 | 144.21 | A branched-chain carboxylic acid used in various industrial applications. atamanchemicals.com |

| 6-Amino-trans-2-hexenoic acid | C6H11NO2 | 129.16 | An intermediate in a proposed bio-based pathway to adipic acid. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIOHNZHJXHBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylhex 5 Enoic Acid and Its Analogues

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 2-phenylhex-5-enoic acid relies on robust and versatile carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling and various olefination reactions are prominent among these methods.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Negishi Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a particularly versatile method. wikipedia.orgorganic-chemistry.org This reaction is advantageous due to the high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

In the context of synthesizing analogues of this compound, a Negishi coupling could be envisioned between a suitable phenylzinc reagent and a 6-halo-hex-5-enoic acid derivative. The efficiency of such couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, the use of palladacycle precatalysts has been shown to enable mild and general conditions for Negishi cross-coupling reactions. nih.gov The development of highly active catalysts based on dialkylbiarylphosphine ligands has also permitted the efficient generation of sterically hindered products. nih.gov

A variety of palladium and nickel catalysts are employed in Negishi couplings, with palladium catalysts generally providing higher chemical yields and broader functional group compatibility. wikipedia.org Nickel catalysts, such as Ni(PPh₃)₄ and Ni(acac)₂, are also effective for certain applications, including aryl-aryl and sp²-sp³ couplings. wikipedia.org The choice of leaving group on the organic halide is typically chloride, bromide, or iodide, with triflates also being viable substrates. wikipedia.org

| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(0) species | Triphenylphosphine, dppe, BINAP, etc. | Organic halides and organozinc compounds | High chemical yields and functional group tolerance. | wikipedia.org |

| Ni(0) or Ni(II) species (e.g., Ni(PPh₃)₄, Ni(acac)₂) | - | Aryl and vinyl halides | Effective for specific couplings like aryl-aryl. | wikipedia.org |

| Palladacycle precatalysts | Dialkylbiarylphosphine ligands (e.g., RuPhos, SPhos) | Heteroarylzinc reagents and heterocyclic halides | High activity at low catalyst loadings, mild conditions. | nih.gov |

Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Still's Modified HWE)

Olefination reactions provide a direct method for the formation of the double bond in the hexenoic acid chain. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination method that employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high stereoselectivity. alfa-chemistry.comwikipedia.org This reaction is favored for its operational simplicity and the ease of removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com

The synthesis of this compound or its precursors can utilize the HWE reaction. For instance, a tandem three-step, one-pot method has been described for the conversion of aldehydes into β-substituted-2-oxohex-5-enoic acids, which involves an HWE olefination, a Claisen rearrangement, and hydrolysis. organic-chemistry.org This sequence, particularly when accelerated by microwave irradiation in water, provides an efficient route to complex acid structures. organic-chemistry.org

For achieving (Z)-selectivity in the double bond formation, modifications of the HWE reaction, such as the Still-Gennari modification, are employed. mdpi.com This method utilizes phosphonates with electron-withdrawing groups and specific reaction conditions to favor the formation of the (Z)-isomer. mdpi.com The choice between the standard HWE and the Still-Gennari modification allows for controlled synthesis of either the (E) or (Z) isomer of the target compound.

| Reaction | Typical Reagents | Predominant Stereoselectivity | Key Features | Reference |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Stabilized phosphonate (B1237965) carbanions, aldehydes/ketones | (E)-alkene | High reactivity, easy byproduct removal. | alfa-chemistry.comwikipedia.org |

| Still-Gennari Modification | Phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), specific bases (e.g., KHMDS) and crown ether | (Z)-alkene | Allows for the synthesis of cis-olefins. | mdpi.com |

| Masamune-Roush Conditions | β-carbonylphosphonates, DBU-LiCl | (E)-isomer | Convenient for synthesizing (E)-isomers. | alfa-chemistry.com |

Oxidative Degradation and Functionalization Pathways

Oxidative degradation can serve as a method to introduce functionality or to tailor the carbon skeleton of a precursor molecule to arrive at the desired acid. While not a direct construction method, it can be a key step in a multi-step synthesis. For example, the oxidative degradation of larger, more complex molecules can yield functionalized fragments that can then be elaborated to this compound. The oxidative degradation of phenol, for instance, can produce various organic acids, although this is a degradative rather than a synthetic approach in this context. rsc.orgcardiff.ac.uk More controlled oxidative processes, however, can be used to unmask or introduce the carboxylic acid functionality at a late stage in the synthesis.

Stereoselective and Enantioselective Synthetic Routes

The presence of a chiral center at the C2 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

Chiral Catalyst-Mediated Asymmetric Transformations

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. sioc-journal.cnfrontiersin.org Chiral Lewis acids, for example, can be used to catalyze radical reactions with high enantioselectivity. thieme-connect.de In the context of synthesizing chiral acids, a chiral catalyst could be employed in a key bond-forming step to induce asymmetry. For instance, an enantioselective radical addition to a prochiral substrate could establish the stereocenter at the C2 position. thieme-connect.de The success of such reactions often depends on the design of the chiral ligand and the chelation of the substrate to the catalyst. thieme-connect.de

Diastereoselective Control in Remote Stereocenter Construction

In the synthesis of more complex analogues of this compound that may contain multiple stereocenters, controlling the relative stereochemistry between them is crucial. Diastereoselective reactions are employed to construct remote stereocenters with a high degree of control. For instance, in the synthesis of natural products with long side chains, methods like the Crimmins aldol (B89426) reaction have been used to establish 1,3-syn relationships between stereocenters. mdpi.com The strategic use of chiral auxiliaries and subsequent stereoselective reactions allows for the precise construction of multiple chiral centers within a molecule. und.edu While not directly applied to the parent this compound, these principles are fundamental in the synthesis of its more complex, stereochemically rich analogues. An enantioconvergent and diastereoselective ternary catalysis has been reported for the synthesis of atropisomeric hydrazides bearing a cyclic quaternary stereocenter, showcasing the power of integrated catalytic strategies. rsc.org

Kinetic Resolution Methodologies

Kinetic resolution is a crucial technique for obtaining enantiomerically pure forms of chiral compounds like this compound. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the separation of one enantiomer from the other.

One prominent approach involves the use of enzymes, particularly lipases, due to their high enantioselectivity. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been effectively used in the kinetic resolution of racemic mixtures. researchgate.net In a typical procedure, the racemic acid is subjected to transesterification with an acyl donor, such as vinyl propionate. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This process can yield both the acylated product and the unreacted acid with high enantiomeric excess (ee). For example, resolutions of similar compounds have yielded unreacted hydroxylactones and their corresponding propionates with enantiomeric excesses ranging from 92% to 98%. researchgate.net

Dynamic kinetic resolution (DKR) offers a significant advantage by theoretically converting 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org DKR combines the kinetic resolution process with in situ racemization of the slower-reacting enantiomer. This ensures that the substrate pool for the desired enantiomer is continuously replenished. A common strategy employs a combination of an enzyme for the resolution step and a metal catalyst to facilitate the racemization. For example, a ruthenium catalyst can be used to racemize a secondary alcohol while a lipase selectively acylates one of the enantiomers. wikipedia.org

The choice of catalyst and reaction conditions is critical for achieving high selectivity. Chiral acylating reagents, in conjunction with hydroxamic acid catalysts, have also been explored for the kinetic resolution of related N-heterocycles, demonstrating the potential for developing highly selective reagents. nih.gov

Table 1: Examples of Kinetic Resolution Methodologies This table is interactive. Users can sort and filter the data.

| Catalyst System | Substrate Type | Resolution Type | Achieved Enantiomeric Excess (ee) | Reference |

| Lipase B from Candida antarctica (CAL-B) | Racemic hydroxylactones | Kinetic Resolution | 92-98% | researchgate.net |

| Ruthenium catalyst and Lipase | Racemic secondary alcohol | Dynamic Kinetic Resolution | >99% | wikipedia.org |

| Chiral hydroxamic acid and acylating agent | Racemic N-heterocycles | Kinetic Resolution | s = 12 to 27 (selectivity factor) | nih.gov |

Conversion from Precursor Molecules

Generation from Related Unsaturated Carboxylic Acids

This compound and its analogues can be synthesized from other unsaturated carboxylic acids through various chemical transformations. For instance, 4-arylbut-3-enoic acids can undergo oxidative cyclization and rearrangement to form 4-arylfuran-2(5H)-ones using hypervalent iodine reagents. researchgate.net This indicates the reactivity of the double bond and carboxylic acid moiety in unsaturated acids, which can be manipulated to introduce further complexity.

Furthermore, the synthesis of α,β-unsaturated carboxylic acids can be achieved through methods like the Knoevenagel condensation. organic-chemistry.org The stereoselective reaction of aldehydes with dibromoacetic acid promoted by samarium(II) iodide (SmI₂) yields (E)-α,β-unsaturated carboxylic acids. organic-chemistry.org These methods provide pathways to construct the unsaturated backbone of the target molecule.

The introduction of the phenyl group at the α-position can be envisioned through various established organic reactions. While direct examples for this compound were not found in the provided search results, the synthesis of related α-aryl carboxylic acids often involves nucleophilic substitution or cross-coupling reactions on a suitable precursor.

Chemical Reactivity and Advanced Transformations of 2 Phenylhex 5 Enoic Acid

Intramolecular Cyclization Reactions

The presence of both a nucleophilic carboxylic acid and an electrophilic double bond within the same molecule allows for a range of intramolecular cyclization reactions, leading to the formation of various ring structures.

Halolactonization is a powerful method for the synthesis of lactones, which are cyclic esters. In the case of unsaturated carboxylic acids like 2-phenylhex-5-enoic acid, the reaction proceeds via an electrophilic attack of a halogen species on the double bond, followed by an intramolecular nucleophilic attack by the carboxylic acid. This process is known as a halolactonization reaction. nih.gov

The regioselectivity of this reaction, meaning whether a five-membered (γ-lactone) or six-membered (δ-lactone) ring is formed, is a key aspect of these investigations. The stereoselectivity, which determines the spatial arrangement of the newly formed stereocenters, is also a critical consideration, particularly in the synthesis of chiral molecules. nih.govresearchgate.net Studies on analogous systems, such as 4-phenyl-pent-4-enoic acid, have shown that 5-exo cyclization is a common pathway. nih.gov The diastereoselectivity of halolactonization can be significantly influenced by the choice of halogenating agent and solvent. For instance, the use of different electrophilic halogen sources can lead to varying ratios of syn- and anti-diastereomers. nih.gov

Research has shown that the mechanism of halolactonization can be complex, potentially proceeding through a classic two-step pathway involving a haliranium ion intermediate or a concerted nucleophile-assisted alkene activation (NAAA) mechanism. nih.govresearchgate.net The stability of intermediates and the nature of the solvent and halogenating agent play a crucial role in determining the operative mechanism and the resulting stereochemical outcome. nih.govresearchgate.net For example, in some cases, switching from a less polar solvent like dichloromethane (B109758) to a more polar, protic solvent like methanol (B129727) can dramatically increase the diastereoselectivity of the reaction. nih.gov

Table 1: Factors Influencing Halolactonization of Alkenoic Acids

| Factor | Influence on Reactivity and Selectivity |

| Halogenating Agent | The choice of electrophilic halogen source (e.g., NBS, DCDMH) can significantly impact the diastereoselectivity of the lactonization. nih.govrsc.org |

| Solvent | The polarity and coordinating ability of the solvent can alter the reaction mechanism and stereochemical outcome. For instance, solvents like hexafluoroisopropanol (HFIP) have been shown to promote halolactonization. rsc.org |

| Substrate Structure | The substitution pattern on the alkene and the overall conformation of the molecule influence the regioselectivity (e.g., 5-exo vs. 6-endo cyclization) and diastereoselectivity. nih.gov |

| Catalyst | Asymmetric catalysts can be employed to achieve high enantioselectivity in halolactonization reactions. nih.govresearchgate.net |

NBS: N-Bromosuccinimide, DCDMH: 1,3-Dichloro-5,5-dimethylhydantoin

Oxidative cyclization reactions provide a pathway to various oxygen-containing heterocyclic compounds. For derivatives of this compound, these transformations can be initiated by various oxidizing agents. For example, N-heterocyclic carbene (NHC) catalysis can be used in the oxidative cyclization of related systems, such as o-alkynylbenzaldehydes, to form phthalides and isocoumarins. nih.gov In these reactions, molecular oxygen from the air can often be utilized as the terminal oxidant, making the process more atom-economical. nih.gov

Another approach involves the rhodium(II)-catalyzed reaction of related α-diazo ketoesters. These reactions can proceed through the formation of a carbonyl ylide intermediate, which then undergoes intramolecular organic-chemistry.orgnih.gov-electrocyclization to yield 1,3-dioxole (B15492876) derivatives. nih.gov The presence of various functional groups can influence the course of these cyclizations.

Bicyclo[2.1.1]hexane scaffolds are of increasing interest in medicinal chemistry as they provide access to novel chemical space. organic-chemistry.org The intramolecular [2+2] photocycloaddition of dienes containing a styrene (B11656) moiety, such as derivatives of this compound, offers a powerful method for the synthesis of these bridged bicyclic systems. organic-chemistry.orgresearchgate.net

This transformation is typically enabled by triplet energy transfer using a suitable photocatalyst, such as iridium complexes. organic-chemistry.org The reaction proceeds under visible light irradiation and can provide bicyclo[2.1.1]hexanes in good to high yields. organic-chemistry.orgresearchgate.net The choice of solvent can be important, with acetone (B3395972) being a preferred solvent for its environmental benefits. organic-chemistry.org The resulting bicyclic carboxylic acids can be further derivatized, for example, through Curtius rearrangement to form amines or via photoredox decarboxylative conjugate addition to generate other functionalized molecules. researchgate.net

Table 2: Key Parameters for Photochemical [2+2] Cycloaddition

| Parameter | Description |

| Photocatalyst | Iridium complexes, such as Ir(dFCF3ppy)2(dtbbpy)PF6, are effective in promoting the reaction through triplet energy transfer. organic-chemistry.org |

| Light Source | Irradiation with visible light, for example, using a high-power LED at a specific wavelength (e.g., 414 nm), is required to initiate the cycloaddition. organic-chemistry.org |

| Solvent | Acetone is often used as the solvent for these reactions. organic-chemistry.org |

| Substrate | The presence of a styrenyl motif within the diene substrate is crucial for efficient excitation and subsequent cycloaddition. researchgate.net |

Functional Group Interconversions and Derivatizations

Beyond cyclization reactions, the carboxylic acid and alkene moieties of this compound can undergo a variety of functional group interconversions and derivatizations.

The carboxylic acid group of this compound can be reduced to a primary alcohol. britannica.comlibretexts.org A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. britannica.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot typically be isolated. libretexts.org This conversion to the corresponding alcohol, 6-phenylhex-5-en-1-ol, opens up further synthetic possibilities for this molecule.

The terminal double bond in this compound makes it a suitable substrate for olefin metathesis reactions. organic-chemistry.orgnih.gov Olefin metathesis is a versatile reaction that allows for the formation of new carbon-carbon double bonds by rearranging the alkylidene fragments of alkenes. organic-chemistry.orguwindsor.ca This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs catalysts. organic-chemistry.org

Cross-metathesis of this compound with another olefin can lead to the formation of a new, substituted alkene. researchgate.net The equilibrium of the reaction can often be driven by the removal of a volatile byproduct, such as ethene. organic-chemistry.org Ring-closing metathesis (RCM) is another powerful application, although for an acyclic substrate like this compound, it would require the presence of a second double bond within the molecule to form a cyclic product. The development of highly active and functional group tolerant catalysts has greatly expanded the scope of olefin metathesis in organic synthesis. organic-chemistry.orgnih.gov

Catalytic Hydrogenation and Oxidation Studies

The presence of a terminal double bond and a phenyl group allows for selective catalytic hydrogenation and oxidation reactions, targeting different parts of the molecule depending on the chosen catalyst and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation of this compound can lead to the saturation of either the terminal alkene, the aromatic ring, or both. The selectivity of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions such as temperature and pressure.

Under mild conditions, using catalysts such as Palladium on carbon (Pd/C), the terminal double bond can be selectively reduced without affecting the phenyl ring. This reaction proceeds via the adsorption of the alkene onto the catalyst surface, followed by the addition of hydrogen atoms.

| Catalyst | Substrate Moiety | Product | Reaction Conditions |

| Pd/C | Alkene | 2-Phenylhexanoic acid | H₂, room temperature, atmospheric pressure |

| PtO₂ (Adams' catalyst) | Alkene and Phenyl ring | 2-Cyclohexylhexanoic acid | H₂, elevated temperature and pressure |

| Rh/C | Phenyl ring | 2-Cyclohexylhex-5-enoic acid | H₂, specific solvent systems |

This table presents predicted outcomes based on established principles of catalytic hydrogenation for similar substrates.

Catalytic Oxidation:

The oxidation of this compound can be directed towards the alkene or the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) will typically cleave the double bond, leading to the formation of a carboxylic acid and a ketone or aldehyde, depending on the workup conditions.

Selective epoxidation of the terminal alkene can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for further functionalization.

| Reagent | Targeted Moiety | Primary Product |

| O₃, then Zn/H₂O | Alkene | 4-oxo-4-phenylbutanoic acid and formaldehyde |

| KMnO₄ (cold, dilute) | Alkene | 2-Phenyl-5,6-dihydroxyhexanoic acid |

| m-CPBA | Alkene | 2-Phenyl-2-(oxiran-2-ylmethyl)acetic acid |

This table illustrates expected products from common oxidation reactions of alkenes.

Electrophilic and Nucleophilic Additions to the Alkene

The terminal double bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions, providing pathways to a variety of functionalized derivatives.

Electrophilic Addition:

The reaction is initiated by the attack of an electrophile on the electron-rich double bond. In the case of hydrohalogenation (addition of HX), the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon.

| Reagent | Addition Type | Major Product |

| HBr | Hydrobromination | 5-Bromo-2-phenylhexanoic acid |

| H₂O/H⁺ | Hydration | 5-Hydroxy-2-phenylhexanoic acid |

| Br₂ | Halogenation | 5,6-Dibromo-2-phenylhexanoic acid |

This table outlines the predicted major products of electrophilic addition reactions based on established regioselectivity rules.

Nucleophilic Addition:

While less common for simple alkenes, nucleophilic addition to the double bond of this compound can be facilitated by the presence of the electron-withdrawing phenyl and carboxylic acid groups, particularly in conjugate addition (Michael addition) type reactions if the double bond were conjugated to the carbonyl group. However, for the isolated double bond in this compound, such reactions are not typical without specific activation.

Reductive Carboxylation and Amidation Processes

Recent advances in catalysis have enabled the direct functionalization of unsaturated systems through reductive carboxylation and amidation, offering efficient routes to valuable derivatives.

Reductive Carboxylation:

Reductive carboxylation involves the simultaneous addition of a carboxyl group and a hydrogen atom across the double bond. This transformation can be achieved using transition metal catalysts in the presence of a reducing agent and a carbon dioxide source. While specific studies on this compound are not widely reported, research on other unsaturated carboxylic acids suggests that this method could provide a route to novel dicarboxylic acid derivatives. researchgate.net The reaction typically proceeds via the formation of a metal-hydride species that adds to the alkene, followed by carboxylation. virginia.edu

Reductive Amidation:

Reductive amidation allows for the direct conversion of the carboxylic acid functionality into an amide, coupled with the reduction of the alkene. More advanced methods have been developed for the direct reductive amidation of α,β-unsaturated carboxylic acids. organic-chemistry.orgnih.govacs.org Although the double bond in this compound is not conjugated with the carboxyl group, analogous catalytic systems could potentially be adapted for the selective transformation of this molecule. Such a process would likely involve the formation of an activated ester intermediate followed by nucleophilic attack by an amine and subsequent reduction of the double bond.

| Transformation | Catalyst System (Example) | Potential Product |

| Reductive Carboxylation | Transition Metal (e.g., Ni, Co) + Reductant + CO₂ | 2-Phenylhexane-1,6-dioic acid |

| Reductive Amidation | CuH-based catalyst + Amine + Silane reductant | N-alkyl/aryl-2-phenylhexanamide |

This table provides hypothetical examples of products from advanced catalytic processes based on literature for similar unsaturated systems. organic-chemistry.orgnih.gov

Mechanistic Investigations into Reactions Involving 2 Phenylhex 5 Enoic Acid

Computational Chemistry and Theoretical Approaches

Computational methods are powerful tools for understanding the intricate details of reaction mechanisms, including the energetics of reaction pathways and the structures of transient species.

Experimental Kinetic and Stereochemical Studies

Experimental studies provide real-world data that complement theoretical calculations, confirming reaction mechanisms and assessing the efficiency and selectivity of chemical transformations.

Determination of Reaction Order and Rate LawsKinetic studies are fundamental to understanding reaction mechanisms by determining how the reaction rate depends on the concentration of each reactant. This relationship is expressed in the rate law, rate = k[A]m[B]n, where the exponents (m, n) represent the reaction order with respect to each reactant.nih.govosti.govFor a reaction involving 2-Phenylhex-5-enoic acid, one would systematically vary its concentration and the concentrations of other reactants or catalysts while monitoring the reaction progress. The data would allow for the determination of the reaction orders and the rate constant (k). For example, kinetic studies on the lactonization of gluconic acid have been used to determine the rate constants for both the cyclization and hydrolysis reactions.nih.govresearchgate.net

An illustrative data table for a hypothetical reaction involving this compound is shown below, demonstrating how reaction orders are determined.

| Experiment | [this compound] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.02 | 6.0 x 10⁻⁵ |

Stereochemical Outcomes and Asymmetric Induction AnalysisWhen a chiral center is formed during a reaction, analyzing the stereochemical outcome is crucial. For reactions of this compound that produce chiral products, techniques like chiral chromatography or polarimetry would be used to determine the enantiomeric excess (ee) or diastereomeric ratio (dr). If a chiral catalyst is used, this analysis provides a measure of its effectiveness in inducing asymmetry. The results are often presented in a table format, summarizing the yield and stereoselectivity under different reaction conditions (e.g., varying catalyst, solvent, or temperature).

A hypothetical example of results from an asymmetric reaction of this compound is presented in the table below.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Catalyst A | Toluene | 25 | 85 | 92 |

| 2 | Catalyst B | Toluene | 25 | 91 | 75 |

| 3 | Catalyst A | Dichloromethane (B109758) | 25 | 78 | 88 |

| 4 | Catalyst A | Toluene | 0 | 82 | 95 |

Trapping and Characterization of Reaction Intermediates

Detailed mechanistic studies on reactions involving this compound, specifically focusing on the trapping and characterization of reaction intermediates, are not extensively documented in publicly available scientific literature. While general methodologies for identifying transient species in chemical reactions are well-established, specific applications to this compound, including data on trapped intermediates and their spectroscopic characterization, are not readily found.

The investigation of reaction mechanisms often involves attempts to isolate or detect short-lived intermediates that are formed during the transformation of reactants to products. These efforts are crucial for understanding the precise pathway of a reaction. Common techniques for studying such intermediates include:

Spectroscopic Methods: Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectroscopy can be used to characterize the structure of stable or semi-stable intermediates. For highly reactive species, time-resolved spectroscopic methods may be employed.

Trapping Experiments: In cases where intermediates are too transient to be observed directly, they can be "trapped" by adding a reagent that rapidly reacts with the intermediate to form a more stable, characterizable product. The structure of this trapped product can then provide insights into the structure of the original intermediate.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the structures and energies of potential intermediates and transition states.

Without specific research data on this compound, any detailed discussion on the trapping and characterization of its reaction intermediates would be speculative. The reactivity of this compound, which contains a carboxylic acid, a phenyl group, and a terminal alkene, suggests that it could undergo a variety of reactions, such as electrophilic addition to the double bond, cyclization reactions, or reactions involving the carboxylic acid functionality. Each of these reaction types would likely proceed through different intermediates.

For instance, an acid-catalyzed intramolecular cyclization could proceed through a carbocation intermediate. A hypothetical trapping experiment for such a reaction might involve the introduction of a potent nucleophile to capture this carbocation, leading to a product that incorporates the nucleophile. The characterization of this product would then provide evidence for the existence and structure of the carbocation intermediate.

However, without experimental data from peer-reviewed sources, it is not possible to provide a factual and detailed account of such investigations for this compound. The following table represents a hypothetical data structure that would be used to present findings from such research, should it become available.

| Hypothetical Intermediate | Trapping Agent | Observed Trapped Product | Method of Characterization | Key Spectroscopic Data |

| Phenyl-stabilized carbocation | Methanol (B129727) | Methoxy-adduct | NMR, Mass Spectrometry | ¹H NMR: Signal for -OCH₃ group; Mass Spec: Molecular ion peak corresponding to the methoxy-adduct |

| Radical intermediate | TEMPO | TEMPO-adduct | EPR, Mass Spectrometry | EPR: Characteristic signal for a nitroxide radical adduct; Mass Spec: Molecular ion peak of the adduct |

It is important to reiterate that the information presented in the table is purely illustrative of the type of data that would be generated in such a study and is not based on actual experimental results for this compound.

Research Applications and Broader Scientific Relevance

Role as a Key Intermediate and Building Block in Organic Synthesis

In organic synthesis, the value of a compound is often determined by its ability to be transformed into more complex and valuable molecules. 2-Phenylhex-5-enoic acid and its structural analogs are recognized as versatile building blocks. The carboxylic acid can be converted into a wide range of functional groups such as esters, amides, and acid chlorides, while the terminal double bond is amenable to reactions like hydrogenation, halogenation, and oxidation.

The strategic placement of the phenyl group influences the reactivity of the molecule and provides a core structure that is common in many larger synthetic targets. Synthetic chemists utilize such intermediates to construct complex carbon skeletons efficiently. msu.edu For instance, derivatives of phenyl-substituted acids are employed in multi-step syntheses to create natural products or their analogs, where the phenyl group might be a crucial part of the final pharmacophore or be modified in later steps. The synthesis of various chiral building blocks for drug discovery often relies on intermediates that, like this compound, possess both aromatic and aliphatic features, allowing for the construction of diverse molecular libraries. mdpi.com

Precursors and Scaffolds in Medicinal Chemistry Research and Drug Design

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity. researchgate.net Phenyl-substituted aliphatic acids represent such a scaffold, appearing in a wide array of biologically active compounds. This compound serves as a precursor for molecules designed to interact with specific biological targets, including enzymes and receptors.

In drug design, this compound can be used as a starting point for developing new therapeutic agents. semanticscholar.orgnih.gov Medicinal chemists can systematically modify its structure—by altering the substitution on the phenyl ring, changing the length of the carbon chain, or modifying the carboxylic acid group—to optimize binding affinity, selectivity, and pharmacokinetic properties. This iterative process is a cornerstone of lead optimization in the drug discovery pipeline. The versatility of such scaffolds allows for their use in developing treatments for a range of conditions, from inflammatory diseases to cancer. semanticscholar.orgnih.gov

The table below summarizes the key structural features of this compound that are relevant to its role as a synthetic precursor.

| Feature | Chemical Group | Potential Modifications and Applications |

| Acidity | Carboxylic Acid | Esterification, Amidation, Reduction to alcohol, Conversion to acid chloride |

| Aromaticity | Phenyl Ring | Electrophilic substitution (e.g., nitration, halogenation), Cross-coupling reactions |

| Unsaturation | Alkene (Double Bond) | Hydrogenation, Epoxidation, Halogenation, Polymerization |

| Chirality | Alpha-Carbon | Enantioselective synthesis to produce specific stereoisomers |

Fundamental Investigations into Biological Interactions and Enzyme Modulation Mechanisms

Beyond its role in synthesis, this compound and its derivatives are instrumental in fundamental biochemical research, particularly for studying how small molecules interact with proteins and modulate their function.

The study of enzyme inactivation provides critical insights into enzyme mechanisms and is a key strategy for drug development. Irreversible inhibitors, which form a covalent bond with the enzyme, are powerful tools for these investigations. While specific studies on this compound's role in enzyme inactivation are not extensively documented, compounds with similar structures (e.g., fatty acid analogs) are known to act as mechanism-based inactivators for various enzymes.

The general process of irreversible enzyme inactivation can be described by the following kinetic scheme:

E + I ⇌ E·I → E-I

Where E is the enzyme, I is the inhibitor, E·I is the initial non-covalent complex, and E-I is the final, covalently modified, inactive enzyme. The rate constants for these steps can be determined experimentally to elucidate the inhibitor's mechanism of action. documentsdelivered.com The presence of a reactive group or a group that can be metabolically activated by the target enzyme is crucial for such inactivation. The terminal alkene in this compound, for example, could potentially be activated by certain enzymes to form a reactive species that covalently modifies the active site.

Understanding how ligands bind to proteins is fundamental to biology and pharmacology. researchgate.net this compound can serve as a model ligand to probe the binding pockets of proteins, particularly those that naturally bind fatty acids or other hydrophobic molecules. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) are used to characterize these interactions, providing data on binding affinity (Kd), stoichiometry, and the thermodynamic driving forces (enthalpy and entropy). nih.govmdpi.com

A particularly important area of research is allosteric modulation, where a ligand binds to a site on the protein distinct from the active site (an allosteric site) and influences the protein's activity. researcher.life Structurally related molecules, such as 3,5-diphenylpent-2-enoic acids, have been identified as allosteric activators of the protein kinase PDK1. nih.gov These compounds bind to a regulatory pocket known as the PIF-binding pocket, inducing a conformational change that enhances the enzyme's catalytic activity.

The thermodynamic parameters for the binding of such allosteric modulators can reveal important details about the interaction.

| Compound | Binding Affinity (Kd, µM) | Enthalpy (ΔH, kcal/mol) | Entropy (-TΔS, kcal/mol) |

| Lead Structure 12Z | 1.5 | -10.2 | 2.3 |

| Lead Structure 13Z | 0.9 | -11.0 | 2.8 |

| (Data adapted from studies on allosteric modulators of PDK1, demonstrating the thermodynamic profiles typical in such investigations) nih.gov |

These studies show that the binding is driven by favorable enthalpy, indicating strong, specific interactions like hydrogen bonds and van der Waals forces. nih.gov Investigations using compounds like this compound and its derivatives are crucial for mapping allosteric signaling pathways and identifying new druggable sites on proteins that are distinct from the highly conserved active sites. nih.govresearchgate.net

Advanced Analytical Methodologies in 2 Phenylhex 5 Enoic Acid Research

Spectroscopic Characterization for Structural Elucidation and Mechanistic Probes

Spectroscopic methods are paramount in delineating the molecular architecture of 2-Phenylhex-5-enoic acid, offering insights into its connectivity, stereochemistry, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for establishing the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), the allylic and vinylic protons of the hexenoic chain, and the acidic proton of the carboxylic acid. The chemical shifts (δ) and coupling constants (J) of these protons are instrumental in confirming the connectivity of the molecule. For instance, the methine proton at C2 would appear as a multiplet due to coupling with the adjacent methylene protons. The terminal vinyl protons would present as distinct multiplets, with their coupling patterns revealing information about their cis/trans relationship.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carboxylic acid carbonyl carbon, the aromatic carbons, the chiral methine carbon, and the carbons of the hexenoic chain. The chemical shifts of these carbons are indicative of their electronic environment. Predicted ¹³C NMR data can serve as a valuable reference for experimental findings.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 178.5 |

| C2 (CH) | 52.3 |

| C3 (CH2) | 34.1 |

| C4 (CH2) | 29.8 |

| C5 (CH) | 137.5 |

| C6 (CH2) | 115.2 |

| C1' (Aromatic) | 140.1 |

| C2'/C6' (Aromatic) | 128.9 |

| C3'/C5' (Aromatic) | 128.6 |

| C4' (Aromatic) | 127.4 |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS and HRMS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

The nominal mass of this compound (C₁₂H₁₄O₂) is 190.24 g/mol . In mass spectrometry, the compound can be ionized using various techniques, such as electrospray ionization (ESI), to produce molecular ions like [M+H]⁺ or [M-H]⁻. The accurate mass of these ions can be used to confirm the molecular formula. For example, the predicted m/z for the [M+H]⁺ ion is 191.10666.

Fragmentation patterns observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The phenyl group and the hexenoic chain will also produce characteristic fragments.

Interactive Data Table: Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.10666 |

| [M+Na]⁺ | 213.08860 |

| [M-H]⁻ | 189.09210 |

| [M+NH₄]⁺ | 208.13320 |

| [M+K]⁺ | 229.06254 |

| [M+H-H₂O]⁺ | 173.09664 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the carbon-carbon double bond, and the aromatic ring.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is often broadened by hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ is indicative of the carbon-carbon double bond in the hexenoic chain.

Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

Chromatographic Techniques for Separation and Purity Assessment in Synthesis Research

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both qualitative and quantitative analysis. In the context of this compound research, HPLC is crucial for monitoring the progress of its synthesis by separating the product from reactants and byproducts. By analyzing aliquots of the reaction mixture over time, the consumption of starting materials and the formation of the product can be tracked, allowing for optimization of reaction conditions.

Furthermore, as this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

Interactive Data Table: Hypothetical Chiral HPLC Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-2-Phenylhex-5-enoic acid | 8.5 | 75 |

| (S)-2-Phenylhex-5-enoic acid | 10.2 | 25 |

This is a hypothetical example to illustrate the principle. Actual retention times and peak areas would depend on the specific chiral column and mobile phase used.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. chiralpedia.comresearchsquare.comnih.gov In the synthesis of this compound, TLC can be used to quickly assess the conversion of starting materials to the product. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. After developing the plate in an appropriate solvent system, the spots are visualized, typically under UV light due to the aromatic phenyl group. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative positions of the spots (Rf values) provide information about the polarity of the compounds.

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation)

The stereochemical configuration of this compound enantiomers can be determined and differentiated through the measurement of their optical rotation. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. A dextrorotatory enantiomer, designated as (+), rotates the plane of polarized light clockwise, while a levorotatory enantiomer, designated as (-), rotates it counterclockwise. The magnitude and sign of this rotation are measured using a polarimeter and are reported as the specific rotation [α].

Detailed research into the synthesis of chiral α-amino acids has provided specific optical rotation data for a derivative of this compound. In a study focused on the synthesis of unnatural enone-containing α-amino acids, a specific enantiomer of a 2-amino derivative of phenylhex-5-enoic acid was synthesized and its chiroptical properties were characterized. The research reported a specific rotation value, which is crucial for establishing the stereochemistry of the molecule.

The specific rotation is a characteristic physical property of a chiral compound and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line, 589 nm), the solvent, and the concentration of the sample.

| Compound | Specific Rotation [α]D¹⁹ | Concentration (c) | Solvent |

|---|---|---|---|

| (S)-2-amino-6-phenylhex-5-enoic acid | +23.3 | 1.0 | Not Specified |

The positive sign of the specific rotation (+23.3) indicates that the synthesized (S)-2-amino-6-phenylhex-5-enoic acid is dextrorotatory. This experimental value serves as a critical reference point for future stereochemical studies of this compound and its derivatives. By comparing the optical rotation of a sample to this value, researchers can determine the enantiomeric excess and absolute configuration of their synthesized compounds.

Q & A

Q. How do solvent effects influence the photostability of 2-phenylhex-5-enoic acid?

Q. What strategies optimize the stability of this compound in aqueous buffers for biological assays?

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Use the PICOT framework: define P opulation (enzyme targets), I ntervention (substituent variations), C omparison (parent compound), O utcome (binding affinity), and T imeframe (24-hour incubation). Multivariate regression identifies key substituent contributions (e.g., logP vs. IC₅₀) .

Q. What ethical considerations apply to in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.